6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
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Description
6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a useful research compound. Its molecular formula is C14H12ClN3OS2 and its molecular weight is 337.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazothiazole derivatives, such as citco, stimulate the human constitutive androstane receptor (car) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances .
Mode of Action
This process typically results in the activation or repression of gene transcription .
Biochemical Pathways
Given its potential interaction with car, it may influence various metabolic pathways related to the detoxification and elimination of foreign substances .
Result of Action
For instance, some imidazothiazole-based chalcone derivatives have shown significant cytotoxic activity against different types of cancer cells .
Properties
IUPAC Name |
(E)-1-[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS2/c1-19-16-8-12-13(17-14-18(12)6-7-20-14)21-9-10-2-4-11(15)5-3-10/h2-8H,9H2,1H3/b16-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDJLNWKWHGCV-LZYBPNLTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(N=C2N1C=CS2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.